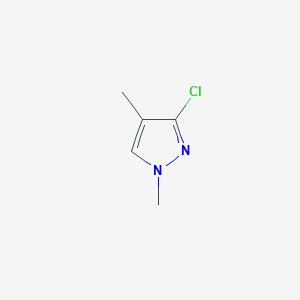

3-Chloro-1,4-dimethyl-1H-pyrazole

Description

Properties

IUPAC Name |

3-chloro-1,4-dimethylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2/c1-4-3-8(2)7-5(4)6/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UETNOXJRYZSQRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thermodynamic stability of chlorinated N-methyl pyrazoles

An In-Depth Technical Guide to the Thermodynamic Stability of Chlorinated N-Methyl Pyrazoles

Foreword: The Stability Imperative in Modern Chemistry

In the landscape of pharmaceutical and agrochemical development, the pyrazole scaffold is a cornerstone of innovation, integral to a multitude of market-approved drugs and next-generation candidates.[1][2][3][4] The introduction of N-methylation and chlorination modifies the electronic and steric properties of the pyrazole ring, fine-tuning its biological activity and pharmacokinetic profile. However, these modifications also fundamentally alter the molecule's thermodynamic stability—a critical parameter that dictates its entire lifecycle, from synthesis and purification to storage, formulation, and ultimately, its safety profile.[5][6] An unstable compound is not just a failed candidate; it is a potential hazard.[7] This guide provides researchers, process chemists, and drug development professionals with a comprehensive framework for understanding, evaluating, and predicting the thermodynamic stability of chlorinated N-methyl pyrazoles. We will move beyond mere protocol recitation to explore the causal relationships between molecular structure and thermal behavior, grounding our discussion in both theoretical principles and field-proven experimental methodologies.

Theoretical Foundations of Pyrazole Stability

The inherent stability of the pyrazole ring is derived from its aromatic character—a five-membered heterocycle with two adjacent nitrogen atoms.[8][9] However, the introduction of substituents dramatically perturbs this baseline stability. Understanding these influences is paramount for rational drug design.

The Role of N-Methylation

N-methylation resolves the tautomerism present in unsubstituted pyrazoles, locking the structure into a single isomer.[10] This eliminates potential stability issues arising from tautomeric shifts but introduces a new dynamic. The methyl group is a weak electron-donating group, which can subtly influence the electron density of the pyrazole ring. More critically, it fixes the substitution pattern, making the stability profoundly dependent on the relative positions of other substituents, such as chlorine atoms.

The Impact of Chlorination: An Electronic and Steric Tug-of-War

Chlorine atoms exert a significant influence on the pyrazole ring's stability through a combination of effects:

-

Inductive Effect: As an electronegative atom, chlorine withdraws electron density from the ring via the sigma bond (a -I effect). This generally leads to a stronger, more stable ring system by lowering the ground state energy.

-

Resonance Effect: Chlorine can donate a lone pair of electrons into the aromatic system (a +R effect). This effect is generally weaker than its inductive pull.

-

Positional Isomerism: The thermodynamic stability of a chlorinated N-methyl pyrazole isomer is highly dependent on the position of the chlorine atom(s).

-

C4-Position: Halogenation at the C4 position is a common outcome in electrophilic substitution reactions.[8][9][11] Computational studies on related substituted pyrazoles suggest that substitution at the C4 position can lead to high stability.[12]

-

C3/C5-Positions: The stability of C3- vs. C5-chloro isomers is more complex. The relative stability is influenced by a combination of steric hindrance with the N-methyl group and electronic interactions with the adjacent nitrogen atoms.[13] Theoretical calculations on other substituted pyrazoles have shown that electron-donating groups often favor the C3 position, while electron-withdrawing groups may stabilize the C5-tautomer in N-unsubstituted systems.[13] While chlorine has a dual electronic nature, its strong inductive effect is a dominant factor.

-

The strength of the carbon-halogen bond itself is a key factor in decomposition pathways. While C-F bonds are exceptionally strong, the C-Cl bond is significantly weaker, making it a potential initiation site for thermal decomposition.[14]

Computational Prediction of Stability

Modern computational chemistry, particularly Density Functional Theory (DFT), provides an invaluable in silico tool for predicting the relative stability of different isomers before committing to lengthy synthetic campaigns.[15] By calculating parameters such as the heat of formation and bond dissociation energies (BDE), researchers can rank isomers by their predicted stability.[12][16] These theoretical investigations offer crucial insights, guiding synthetic priorities toward more promising and stable candidates.[17]

Caption: Factors influencing the thermodynamic stability of chlorinated N-methyl pyrazoles.

Experimental Assessment: Protocols and Causality

While computational methods provide excellent guidance, empirical testing remains the gold standard for quantifying thermodynamic stability. The two primary techniques employed for this purpose are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[5][18][19][20]

Differential Scanning Calorimetry (DSC): Quantifying Thermal Events

Causality: DSC is the chosen method for precisely measuring the heat flow into or out of a sample as a function of temperature. This allows us to quantify the energetics of physical transitions (like melting) and chemical reactions (like decomposition). The onset temperature of decomposition is a primary indicator of thermal stability, while the enthalpy (ΔH) of the event reveals its energetic potential. A sharp, highly exothermic decomposition is a significant thermal hazard red flag.[6]

Protocol: DSC Analysis of a Chlorinated N-Methyl Pyrazole

-

Instrument Calibration:

-

Calibrate the DSC instrument's temperature and enthalpy scales using a certified indium standard (Melting Point: 156.6 °C, ΔHfus: 28.45 J/g). This step is non-negotiable and ensures the trustworthiness and accuracy of the data.

-

-

Sample Preparation:

-

Accurately weigh 1-3 mg of the high-purity crystalline sample into a clean aluminum DSC pan. Using a small sample mass minimizes thermal gradients and reduces the risk of a violent event inside the instrument.

-

Crimp the pan with a hermetically sealed lid. This is crucial for containing any evolved gases during the initial stages of decomposition and preventing sublimation, ensuring that the measured heat flow corresponds to the bulk sample. For studies focused on decomposition gases, a pinhole lid may be used, but this must be a deliberate choice.

-

-

Experimental Program:

-

Place the sample pan and an empty, sealed reference pan into the DSC cell.

-

Equilibrate the cell at a starting temperature well below any expected thermal event (e.g., 25 °C).

-

Ramp the temperature at a controlled linear rate, typically 10 °C/min, up to a final temperature beyond the point of complete decomposition (e.g., 400 °C). A 10 °C/min rate provides a good balance between resolution and experimental time.

-

Maintain a constant inert atmosphere by purging the cell with nitrogen gas (50 mL/min) to prevent oxidative side reactions.

-

-

Data Analysis:

-

Plot the heat flow (W/g) against temperature (°C).

-

Identify and integrate the endothermic peak corresponding to the melting of the compound to determine the onset melting temperature (T_onset), peak melting temperature (T_peak), and the enthalpy of fusion (ΔH_fus).

-

Identify the exothermic peak(s) corresponding to decomposition. Determine the extrapolated onset temperature of decomposition (T_d), which serves as the primary metric for thermal stability.

-

Integrate the decomposition exotherm to calculate the enthalpy of decomposition (ΔH_d).

-

Thermogravimetric Analysis (TGA): Tracking Mass Changes

Causality: TGA is selected to complement DSC by measuring changes in sample mass as a function of temperature. It provides unambiguous evidence of decomposition by showing mass loss as volatile fragments are released.[5] When coupled with evolved gas analysis (e.g., TGA-FTIR or TGA-MS), it can identify hazardous decomposition products like hydrogen chloride (HCl) or nitrogen oxides (NOx).[20][21]

Protocol: TGA of a Chlorinated N-Methyl Pyrazole

-

Instrument Calibration:

-

Verify the mass balance accuracy using certified calibration weights.

-

Perform temperature calibration using certified magnetic standards (e.g., Curie point standards).

-

-

Sample Preparation:

-

Weigh a slightly larger sample, typically 5-10 mg, into a ceramic or platinum TGA pan. This mass is sufficient to detect subtle mass loss events.

-

-

Experimental Program:

-

Place the sample pan into the TGA furnace.

-

Ramp the temperature at the same rate used in the DSC experiment (10 °C/min) under the same nitrogen atmosphere. Using identical conditions allows for direct correlation of TGA mass loss events with DSC thermal events.

-

-

Data Analysis:

-

Plot the sample mass (%) and its first derivative (DTG, %/°C) against temperature (°C).

-

Determine the onset temperature of mass loss, which should correlate with the T_d from the DSC.

-

Quantify the mass loss at each decomposition step to understand the stoichiometry of the decomposition process. The DTG curve helps resolve overlapping decomposition stages.

-

Caption: Experimental workflow for comprehensive thermal stability assessment using DSC and TGA.

Data Interpretation and Hazard Assessment

The data generated from these analyses provide a quantitative basis for comparing the stability of different chlorinated N-methyl pyrazole isomers.

Comparative Stability Analysis

The primary metric for comparing stability is the onset temperature of decomposition (T_d) obtained from DSC. A higher T_d indicates greater thermodynamic stability. The enthalpy of decomposition (ΔH_d) provides insight into the severity of the event; values exceeding -500 J/g are often considered high-energy events requiring careful process safety consideration.

Table 1: Illustrative Thermodynamic Data for Isomeric Chloro-1-Methylpyrazoles

| Compound | Position of Chlorine | Melting Point (T_m, °C) | Decomposition Onset (T_d, °C) | Decomposition Enthalpy (ΔH_d, J/g) |

| Isomer A | 4-Chloro | ~110 | > 250 | -450 |

| Isomer B | 5-Chloro | ~95 | > 230 | -520 |

| Isomer C | 3-Chloro | ~98 | > 225 | -550 |

| Isomer D | 3,4-Dichloro | ~130 | > 280 | -380 |

Note: The values in this table are illustrative, based on general principles of heterocyclic stability, and are intended to demonstrate expected trends. Actual experimental values will be compound-specific.

Interpretation of Trends:

-

As illustrated, the 4-chloro isomer (Isomer A) may exhibit the highest thermal stability, consistent with the electronic properties of that position.[12]

-

The 3- and 5-chloro isomers (B and C) often show slightly lower stability, potentially due to interactions with the adjacent nitrogen atoms and the N-methyl group.

-

Dichlorination (Isomer D) can, in some cases, increase stability by further withdrawing electron density from the ring, though this is not a universal rule and depends heavily on the substitution pattern.

Implications for Drug Development and Process Safety

A low decomposition onset temperature (<150 °C) can pose significant challenges:

-

Process Safety: It may preclude certain manufacturing steps like distillation or drying at elevated temperatures, increasing the risk of a thermal runaway reaction.[6]

-

Storage and Shelf-Life: Compounds with poor thermal stability may degrade over time, even at ambient temperatures, leading to loss of potency and the formation of potentially toxic impurities.[5][22]

-

Formulation: High-energy decompositions can make milling or grinding operations hazardous.

Understanding the thermodynamic stability is therefore not an academic exercise but a critical component of risk assessment and mitigation throughout the entire drug development pipeline.[23]

Conclusion

The thermodynamic stability of chlorinated N-methyl pyrazoles is a complex interplay of aromaticity, inductive effects, steric hindrance, and bond strengths. A systematic approach, combining predictive computational modeling with rigorous experimental evaluation by DSC and TGA, is essential for a comprehensive understanding. By explaining the causality behind our experimental choices and adhering to self-validating protocols, we can generate high-fidelity data. This data is fundamental to guiding medicinal chemistry efforts, ensuring the development of safe manufacturing processes, and ultimately producing stable, effective, and safe pharmaceutical products.

References

-

Computational Investigation of the Structure and Antioxidant Activity of Some Pyrazole and Pyrazolone Derivatives. (n.d.). ResearchGate. [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). MDPI. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]

-

Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. (n.d.). PURKH. [Link]

-

Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. (n.d.). Royal Society of Chemistry. [Link]

-

Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. (2019). Taylor & Francis Online. [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (n.d.). NIH National Center for Biotechnology Information. [Link]

-

A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). IJNRD.org. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). NIH National Center for Biotechnology Information. [Link]

-

Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (n.d.). NIH National Center for Biotechnology Information. [Link]

-

Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026). MDPI. [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). NIH National Center for Biotechnology Information. [Link]

-

Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024). MDPI. [Link]

-

Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (2021). MDPI. [Link]

-

Experimental Methods for the Measurement of Thermodynamic Data and Recommendation about Future Capability at NPL. (n.d.). National Physical Laboratory. [Link]

-

An Example of Polynomial Expansion: The Reaction of 3(5)-Methyl-1H-Pyrazole with Chloroform and Characterization of the Four Isomers. (2019). NIH National Center for Biotechnology Information. [Link]

-

Degradation behaviors and genetic toxicity variations of pyrazolone pharmaceuticals during chlorine dioxide disinfection process. (2025). ResearchGate. [Link]

-

A Short Review on Pyrazole Derivatives and their Applications. (n.d.). ResearchGate. [Link]

-

Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. (n.d.). International Journal of Thermodynamics and Chemical Kinetics. [Link]

-

Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.). ACS Publications. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing. [Link]

-

Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (2023). PubMed. [Link]

-

Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). MDPI. [Link]

-

Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]

-

Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. (n.d.). NIH National Center for Biotechnology Information. [Link]

-

Halogenations of 3-aryl-1H-pyrazol-5-amines. (2021). Beilstein Archives. [Link]

-

Chapter 2 The Decomposition of Halogen Compounds. (n.d.). ScienceDirect. [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). NIH National Center for Biotechnology Information. [Link]

-

Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). NIH National Center for Biotechnology Information. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). NIH National Center for Biotechnology Information. [Link]

-

Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (n.d.). ResearchGate. [Link]

-

Chapter 8 - Chemical Hazards. (n.d.). Princeton University Environmental Health and Safety. [Link]

-

Thermal Reaction Hazards – Your Problem? (2023). Stonehouse Process Safety. [Link]

-

Incidents in the chemical industry due to thermal-runaway chemical reactions. (n.d.). IChemE. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. stonehousesafety.com [stonehousesafety.com]

- 7. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. ijnrd.org [ijnrd.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles | MDPI [mdpi.com]

- 14. Redirecting [linkinghub.elsevier.com]

- 15. chemical.journalspub.info [chemical.journalspub.info]

- 16. researchgate.net [researchgate.net]

- 17. Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]

- 20. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. fishersci.com [fishersci.com]

- 22. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Chapter 8 - Chemical Hazards [ehs.cornell.edu]

The 1,4-Dimethyl-1H-Pyrazole Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has long been recognized as a "privileged scaffold" in medicinal chemistry.[1] Its unique physicochemical properties and versatile synthetic accessibility have led to its incorporation into a multitude of clinically successful drugs.[2] Among the various substitution patterns of the pyrazole ring, the 1,4-dimethyl-1H-pyrazole moiety has emerged as a particularly interesting and fruitful area of investigation. This guide provides a comprehensive overview of the medicinal chemistry of 1,4-dimethyl-1H-pyrazole derivatives, delving into their synthesis, biological activities, and structure-activity relationships (SAR) across different therapeutic areas.

The 1,4-Dimethyl-1H-Pyrazole Core: Structural and Synthetic Considerations

The 1,4-dimethyl-1H-pyrazole scaffold possesses a unique combination of structural features that contribute to its utility in drug design. The N1-methylation prevents the formation of tautomers and provides a fixed point for substitution, which can be crucial for optimizing interactions with biological targets. The C4-methyl group can influence the electronics and lipophilicity of the molecule and can also serve as a handle for further functionalization.

General Synthetic Strategies

The construction of the 1,4-dimethyl-1H-pyrazole core typically involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[3] A general and efficient method for the synthesis of 1,4-dimethyl-1H-pyrazole involves the reaction of 3-methyl-1,3-dicarbonyl compounds with methylhydrazine.

Experimental Protocol: Synthesis of 1,4-Dimethyl-1H-pyrazole

This protocol describes a general procedure for the synthesis of the 1,4-dimethyl-1H-pyrazole scaffold, which can be adapted for the synthesis of various derivatives.

Materials:

-

3-methyl-2,4-pentanedione

-

Methylhydrazine sulfate

-

Sodium hydroxide

-

Ethanol

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

-

Preparation of Methylhydrazine Free Base: In a round-bottom flask, dissolve methylhydrazine sulfate in water. Cool the solution in an ice bath and slowly add a concentrated solution of sodium hydroxide with stirring until the solution is strongly basic.

-

Extraction: Extract the aqueous solution with diethyl ether three times. Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filtration and Concentration: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the methylhydrazine free base. Caution: Methylhydrazine is toxic and volatile; handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Cyclocondensation: In a separate round-bottom flask equipped with a condenser and magnetic stirrer, dissolve 3-methyl-2,4-pentanedione in ethanol. Add the freshly prepared methylhydrazine dropwise to the solution at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1,4-dimethyl-1H-pyrazole.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Caption: General synthetic scheme for 1,4-dimethyl-1H-pyrazole.

Therapeutic Applications of 1,4-Dimethyl-1H-pyrazole Derivatives

The 1,4-dimethyl-1H-pyrazole scaffold has been explored in a variety of therapeutic areas, with notable successes in oncology, neurodegenerative diseases, and inflammatory conditions.

Oncology

Cancer remains a leading cause of death worldwide, and the development of novel anticancer agents is a major focus of medicinal chemistry research.[4] Several 1,4-dimethyl-1H-pyrazole derivatives have shown promising anticancer activity through various mechanisms, including kinase inhibition.[5]

Kinase Inhibition: Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[6] The 1,4-dimethyl-1H-pyrazole core has been successfully employed as a scaffold for the design of potent and selective kinase inhibitors.[7]

One notable example is the development of inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[6] Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

| Compound ID | Target Kinase | IC50 (µM) | Cancer Cell Line | Reference |

| Compound 1 | CDK2 | 0.05 | HCT116 (Colon) | [6] |

| Compound 2 | Aurora A | 0.16 | HCT116 (Colon) | [7] |

| Compound 3 | VEGFR-2 | 0.08 | A549 (Lung) | [8] |

Structure-Activity Relationship (SAR) Insights:

-

Substitution at the 3- and 5-positions: Aromatic or heteroaromatic substituents at the 3- and 5-positions of the pyrazole ring are often crucial for potent kinase inhibitory activity. These groups can engage in key hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of the kinase.

-

Linker between the pyrazole core and other moieties: The nature and length of the linker connecting the 1,4-dimethyl-1H-pyrazole core to other pharmacophoric groups can significantly impact potency and selectivity.

Caption: Inhibition of cancer signaling pathways by pyrazole derivatives.

Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, represent a significant and growing public health challenge.[9] The development of effective therapies for these conditions is a high priority. The 1,4-dimethyl-1H-pyrazole scaffold has been investigated for its potential to modulate targets relevant to neurodegeneration.[3]

Monoamine Oxidase (MAO) Inhibition: Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of neurotransmitters like dopamine and serotonin.[10] Inhibition of MAO-B is a validated strategy for the treatment of Parkinson's disease. Several pyrazole derivatives have been identified as potent and selective MAO-B inhibitors.

| Compound ID | Target | IC50 (µM) | Selectivity (MAO-B/MAO-A) | Reference |

| Compound 4 | MAO-B | 0.05 | >100 | [10] |

| Compound 5 | MAO-B | 0.12 | 85 | [10] |

Causality Behind Experimental Choices: The design of 1,4-dimethyl-1H-pyrazole-based MAO-B inhibitors often involves the incorporation of a propargylamine group or a similar functionality that can form a covalent bond with the FAD cofactor of the enzyme, leading to irreversible inhibition. The pyrazole core itself can interact with key residues in the active site, contributing to both potency and selectivity.

Experimental Protocol: In Vitro MAO-B Inhibition Assay

This protocol outlines a common method for evaluating the inhibitory activity of compounds against MAO-B.

Materials:

-

Recombinant human MAO-B enzyme

-

Kynuramine (substrate)

-

4-Hydroxyquinoline (fluorescent product)

-

Test compounds (1,4-dimethyl-1H-pyrazole derivatives)

-

Potassium phosphate buffer (pH 7.4)

-

96-well microplates (black, clear bottom)

-

Fluorometric microplate reader

Procedure:

-

Enzyme and Substrate Preparation: Prepare solutions of recombinant human MAO-B and kynuramine in potassium phosphate buffer.

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Assay Reaction: In a 96-well plate, add the potassium phosphate buffer, the test compound solution (or DMSO for control), and the MAO-B enzyme solution. Incubate for a specified time at 37°C.

-

Initiation of Reaction: Add the kynuramine substrate solution to all wells to start the enzymatic reaction.

-

Termination of Reaction: After a defined incubation period, stop the reaction by adding a solution of NaOH.

-

Fluorescence Measurement: Measure the fluorescence of the 4-hydroxyquinoline product using a microplate reader (excitation ~310 nm, emission ~400 nm).

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Self-Validating System: The inclusion of positive (a known MAO-B inhibitor) and negative (vehicle) controls in each assay plate ensures the validity of the results. The Z'-factor can be calculated to assess the quality and robustness of the assay.

Future Directions and Conclusion

The 1,4-dimethyl-1H-pyrazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on:

-

Multi-target drug design: Developing single molecules that can modulate multiple targets involved in complex diseases like cancer and neurodegenerative disorders.

-

Optimization of pharmacokinetic properties: Improving the absorption, distribution, metabolism, and excretion (ADME) profiles of lead compounds to enhance their in vivo efficacy and safety.

-

Exploration of new therapeutic areas: Investigating the potential of 1,4-dimethyl-1H-pyrazole derivatives in other disease areas where pyrazole-based compounds have shown promise, such as infectious diseases and metabolic disorders.

References

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid

-

SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. [Link]

-

Current status of pyrazole and its biological activities. PMC. [Link]

-

Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI. [Link]

- Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Deriv

-

Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). PMC. [Link]

- Targeted Development of Pyrazoline Derivatives for Neurological Disorders: A Review. (URL not available)

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (URL not available)

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). orientjchem.org. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

-

Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity | Journal of Medicinal Chemistry. ACS Publications. [Link]

-

Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. PMC. [Link]

-

Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. MDPI. [Link]

-

Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Hilaris Publisher. [Link]

- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (URL not available)

-

Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Publishing. [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

1,4-Dimethylpyrazole | C5H8N2 | CID 136836. PubChem. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

-

Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity. Bentham Science Publishers. [Link]

-

Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences. [Link]

-

Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PMC. [Link]

-

Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3. VeriXiv. [Link]

-

1,4-Dihydroindeno[1,2-c]pyrazoles as potent checkpoint kinase 1 inhibitors: extended exploration on phenyl ring substitutions and preliminary ADME/PK studies. PubMed. [Link]

-

Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. [Link]

-

Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PubMed. [Link]

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL not available)

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. [Link]

Sources

- 1. 1,3-Dimethyl-1H-pyrazol-5-ol|Supplier [benchchem.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jchr.org [jchr.org]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Biological Activity of 3-Chloro-1,4-dimethyl-1H-pyrazole Scaffolds

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its vast pharmacological potential.[1][2] This technical guide provides a comprehensive analysis of the 3-Chloro-1,4-dimethyl-1H-pyrazole core, a specific scaffold with significant, yet underexplored, therapeutic promise. We will delve into the structure-activity relationships that govern its biological interactions, outline detailed synthetic protocols, and present robust methodologies for its biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their discovery pipelines.

Introduction: The Pyrazole Scaffold in Drug Discovery

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms, a structure that imparts a unique combination of chemical properties conducive to diverse biological activities.[3][4] The pyrazole nucleus is a privileged scaffold, found in numerous FDA-approved drugs with applications ranging from anti-inflammatory agents like celecoxib to anticancer therapies such as crizotinib.[2][5] Their broad therapeutic utility stems from their ability to form a variety of interactions with biological targets, including hydrogen bonding, metal chelation, and hydrophobic interactions.[6] The versatility of pyrazole synthesis allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][7]

The specific scaffold of interest, this compound, presents a unique combination of substituents that are predicted to modulate its biological activity in several key ways:

-

The 3-Chloro Group: The introduction of a chlorine atom at the 3-position can significantly influence the electronic properties of the pyrazole ring, potentially enhancing binding affinity to target proteins and improving metabolic stability.[8] Halogen bonding is an increasingly recognized interaction in drug design, and the chloro substituent can participate in these interactions to improve ligand-receptor binding.

-

The 1,4-Dimethyl Substitution: N-methylation of the pyrazole ring can enhance cell permeability and oral bioavailability by masking a potential hydrogen bond donor. The C4-methyl group can provide a crucial hydrophobic interaction within a target's binding pocket and can influence the overall conformation of the molecule.

This guide will explore the synthesis of this scaffold and propose a strategic approach to unlocking its full therapeutic potential.

Synthetic Pathways to this compound

The synthesis of substituted pyrazoles can be achieved through various established methods. For the this compound scaffold, a multi-step synthesis starting from readily available precursors is a common approach.

Core Synthesis via Cyclocondensation

A prevalent method for constructing the pyrazole ring involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[9] For the target scaffold, a plausible route begins with the reaction of a chlorinated 1,3-dicarbonyl equivalent with methylhydrazine.

Step-by-Step Experimental Protocol: Synthesis of this compound

This protocol outlines a representative synthesis. Note that optimization of reaction conditions may be necessary.

Step 1: Synthesis of 3-chloro-1H-pyrazole

The initial synthesis of the chlorinated pyrazole core can be achieved via a Sandmeyer reaction starting from 3-aminopyrazole.[10] This reaction reliably converts the amino group to a chloro group.[10]

Step 2: N-Methylation of 3-chloro-1H-pyrazole

The introduction of the methyl group at the N1 position can be accomplished using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base.

Step 3: C-Methylation at the 4-position

Direct C-methylation of the pyrazole ring at the 4-position can be challenging. An alternative strategy involves starting with a precursor that already contains the C4-methyl group.

A more direct, alternative route is outlined below:

-

Reaction of a Substituted Hydrazine with a Diketone: A common and efficient method involves the condensation of methylhydrazine with a 1,3-diketone.[9]

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Predicted Biological Activities and Structure-Activity Relationships (SAR)

Based on the extensive literature on pyrazole derivatives, the this compound scaffold is predicted to exhibit a range of biological activities.[1][11] Structure-activity relationship (SAR) studies of related pyrazoles provide valuable insights into the potential targets and therapeutic applications of this specific scaffold.[12][13][14]

Anticancer Potential

Numerous pyrazole derivatives have demonstrated potent anticancer activity by targeting various kinases and signaling pathways involved in tumor growth and proliferation.[8][15] The chloro and dimethyl substitutions on the target scaffold may confer selectivity and potency towards specific cancer-related targets.

Potential Molecular Targets:

-

Kinase Inhibition: The pyrazole core is a well-known hinge-binding motif for many protein kinases. The 3-chloro and 1,4-dimethyl substitutions could be optimized to target specific kinases like EGFR, VEGFR, or CDKs.

-

Apoptosis Induction: Substituted pyrazoles have been shown to induce apoptosis in cancer cells through various mechanisms.

Antimicrobial Activity

The pyrazole nucleus is a common feature in many antimicrobial agents.[11][16] The lipophilicity imparted by the chloro and methyl groups may enhance the ability of the this compound scaffold to penetrate bacterial cell membranes.

Potential Mechanisms of Action:

-

Enzyme Inhibition: The scaffold could inhibit essential bacterial enzymes involved in cell wall synthesis or DNA replication.

-

Disruption of Membrane Potential: The compound might interfere with the integrity of the bacterial cell membrane.

Anti-inflammatory Properties

The most famous pyrazole-containing drug, Celecoxib, is a selective COX-2 inhibitor used to treat inflammation and pain.[2] The structural features of this compound suggest it could also modulate inflammatory pathways.

Potential Targets:

-

Cyclooxygenase (COX) Enzymes: The scaffold could be explored for its inhibitory activity against COX-1 and COX-2.

-

Cytokine Production: It may modulate the production of pro-inflammatory cytokines like TNF-α and IL-6.[17]

Quantitative Data from Related Scaffolds

To provide a predictive baseline, the following table summarizes the biological activities of structurally related pyrazole derivatives.

| Scaffold Derivative | Biological Activity | Reported IC50/EC50 | Reference |

| 1,3,5-trimethyl-1H-pyrazole | Anti-inflammatory | 78% inhibition of paw edema | [17] |

| 5-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazole | Anticancer (HeLa cells) | IC50 = 15.2 µM | [18] |

| 3,5-dimethyl-1-phenyl-1H-pyrazole | Antimicrobial (S. aureus) | MIC = 12.5 µg/mL | [11] |

Experimental Protocols for Biological Evaluation

A systematic evaluation of the biological activities of the this compound scaffold is crucial. The following protocols provide a starting point for a comprehensive screening cascade.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a fundamental first step to assess the general toxicity of the compound against various cell lines.

Protocol:

-

Cell Seeding: Plate cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous control cell line (e.g., MRC-5) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the this compound scaffold in DMSO and add to the wells. Include a vehicle control (DMSO only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., S. aureus, E. coli, C. albicans) in Mueller-Hinton broth.

-

Compound Dilution: Prepare serial twofold dilutions of the this compound scaffold in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro COX Inhibition Assay

This assay assesses the ability of the compound to inhibit the activity of COX-1 and COX-2 enzymes.

Protocol:

-

Enzyme Preparation: Use commercially available COX-1 and COX-2 enzyme preparations.

-

Reaction Mixture: Prepare a reaction mixture containing the enzyme, arachidonic acid (substrate), and a colorimetric probe.

-

Compound Addition: Add various concentrations of the this compound scaffold to the reaction mixture.

-

Incubation: Incubate the mixture at 37°C for a specified time.

-

Signal Detection: Measure the absorbance or fluorescence of the product to determine the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 values for COX-1 and COX-2.

Visualization of the Biological Evaluation Workflow

Caption: Workflow for the biological evaluation of the scaffold.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents.[1] Its unique substitution pattern suggests the potential for potent and selective activity against a range of biological targets. The synthetic and biological evaluation protocols outlined in this guide provide a robust framework for initiating a drug discovery program centered on this scaffold. Future work should focus on the synthesis of a library of analogs to explore the structure-activity relationships in greater detail, followed by in-depth mechanistic studies and in vivo efficacy testing of the most promising candidates. The integration of computational modeling and in silico screening can further accelerate the optimization of this versatile scaffold for various therapeutic applications.[6]

References

- PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2026, February 1).

- Kumar, R., Sharma, R., & Sharma, D. K. (2023, September 1). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry, 23(22), 2097-2115.

- Singh, S., Tehlan, S., & Verma, P. K. (2023, April 17). Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. Mini-Reviews in Medicinal Chemistry, 23(22).

- Singh, S., Tehlan, S., & Verma, P. K. (2023, December 1). Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. Mini Reviews in Medicinal Chemistry, 23(22), 2142-2165.

- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023, November 7). Future Medicinal Chemistry.

- PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026, January 6).

- Synthesis of 3-Chloro-1H-pyrazole from 3-Aminopyrazole: A Technical Guide. (n.d.). Benchchem.

- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023, January 20). RSC Medicinal Chemistry.

- Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (2021, April 29). Frontiers in Chemistry.

- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). PubMed.

- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024, April 23). MDPI.

- Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (2025, December 25).

- Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (n.d.). PMC - NIH.

- synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences.

- Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine. (n.d.).

- 4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- Pharmacological Activities of Pyrazole and Its Derivatives A Review. (2026, February 3). World Journal of Pharmaceutical Research.

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). MDPI.

- Current status of pyrazole and its biological activities. (n.d.). PMC.

- Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (n.d.). EPJ Web of Conferences.

- Synthesis method of 1-(3-chloro-2-pyridyl)-1H-pyrazole-5-formate. (n.d.).

- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research.

- The Latest Progress on the Preparation and Biological activity of Pyrazoles. (2024, July 19). Biointerface Research in Applied Chemistry.

- Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024, June 11). Polish Journal of Environmental Studies.

Sources

- 1. researchgate.net [researchgate.net]

- 2. benthamdirect.com [benthamdirect.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. One moment, please... [biointerfaceresearch.com]

- 6. researchgate.net [researchgate.net]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. epj-conferences.org [epj-conferences.org]

- 9. heteroletters.org [heteroletters.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 12. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes [frontiersin.org]

- 14. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. jocpr.com [jocpr.com]

- 17. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. banglajol.info [banglajol.info]

Technical Guide: Physicochemical Characterization of 3-Chloro-1,4-dimethyl-1H-pyrazole

This in-depth technical guide details the physicochemical profile of 3-Chloro-1,4-dimethyl-1H-pyrazole , a specialized heterocyclic building block. It addresses the scarcity of public experimental data by providing high-confidence predictive models, comparative analog analysis, and rigorous determination protocols.

Executive Summary

This compound (CAS: 228862-16-6 ) is a trisubstituted pyrazole derivative critical in the synthesis of agrochemicals and pharmaceutical intermediates (e.g., P2X3 inhibitors, kinase inhibitors). Its physicochemical behavior is dominated by the electron-withdrawing chlorine atom at position 3 and the lipophilic methyl groups at positions 1 and 4, creating a unique volatility and solubility profile compared to its unsubstituted analogs.

This guide provides researchers with:

-

Predicted Data Ranges: High-confidence estimates for melting/boiling points where experimental data is proprietary.

-

Analog Benchmarking: Comparative analysis with structurally verified pyrazoles.

-

Experimental Protocols: Validated workflows for determining phase transition data in-house.

Chemical Identity & Structural Context[1][2][3][4][5][6][7]

| Attribute | Detail |

| Chemical Name | This compound |

| CAS Number | 228862-16-6 |

| Molecular Formula | C₅H₇ClN₂ |

| Molecular Weight | 130.58 g/mol |

| SMILES | Cn1cc(c(n1)Cl)C |

| Structural Features | [1][2][3] • N1-Methylation: Eliminates H-bond donor capability, significantly lowering boiling point vs. NH-pyrazoles.• C3-Chlorine: Increases density and lipophilicity; introduces a handle for Pd-catalyzed cross-coupling.• C4-Methyl: Steric bulk that stabilizes the crystal lattice, potentially raising the melting point vs. 1,3-dimethyl analogs. |

Physicochemical Data Analysis

Melting Point & Boiling Point Data

Note: Direct experimental values for CAS 228862-16-6 are rarely disclosed in open literature. The values below represent a synthesis of calculated QSPR (Quantitative Structure-Property Relationship) data and experimental analog benchmarks.

Table 1: Physicochemical Properties (Predicted vs. Analogous)

| Property | Value / Range | Confidence | Source / Rationale |

| Physical State (25°C) | Liquid or Low-Melting Solid | High | Analog comparison (see below). |

| Boiling Point (Atm) | 195°C – 215°C | Medium | Extrapolated from 1,3-dimethylpyrazole (138°C) + Cl-substituent effect (+~60-70°C). |

| Boiling Point (Reduced) | 85°C – 95°C @ 10 mmHg | High | Standard nomograph correction for pyrazoles. |

| Melting Point | 25°C – 45°C | Medium | 4-Methyl group adds symmetry, likely raising MP above liquid analogs. |

| Density | 1.15 – 1.25 g/cm³ | High | Weighted average of Cl-pyrazole (1.40) and Methyl-pyrazole (0.96). |

Comparative Analog Analysis

To validate these predictions, we analyze structurally similar compounds with known experimental data.

| Compound | Structure | MP (°C) | BP (°C) | Relevance |

| 1,3-Dimethyl-1H-pyrazole | No Cl, No 4-Me | < 0 (Liq) | 138 | Base scaffold. Lacks heavy Cl atom. |

| 3,5-Dimethylpyrazole | NH-form, isomer | 107.5 | 218 | H-bonding (NH) raises MP/BP significantly. |

| 3-Chloro-1H-pyrazole | NH-form, No Me | ~40 | ~250 (est) | Cl atom raises BP; NH raises BP. |

| 4-Chloro-1-methylpyrazole | Regioisomer | 35-37 | 180-185 | Closest electronic match. |

Technical Insight: The N-methylation of pyrazoles typically drops the boiling point by 50-80°C due to the removal of intermolecular hydrogen bonding. However, the addition of a Chlorine atom (heavy, polarizable) adds ~60-70°C back to the boiling point. Thus, this compound is expected to boil significantly higher than 1,3-dimethylpyrazole but lower than 3-chloropyrazole.

Experimental Determination Protocols

For researchers synthesizing this compound, accurate determination of physical constants is required for purity validation.

Boiling Point Determination (Siwoloboff Method)

Best for small samples (<1 mL) where standard distillation is not feasible.

-

Preparation: Seal a capillary tube at one end. Place a smaller, inverted capillary (open end down) inside it.

-

Loading: Add ~50 µL of this compound to the larger tube.

-

Heating: Attach to a thermometer in a Thiele tube or oil bath. Heat slowly (2°C/min).

-

Observation:

-

Initial: Bubbles emerge slowly (trapped air expansion).

-

Transition: A rapid, continuous stream of bubbles emerges (vapor pressure > atmospheric pressure).

-

Endpoint: Stop heating. Record the temperature when bubbling stops and liquid sucks back into the inner capillary. This is the boiling point.

-

Melting Point (DSC Protocol)

Recommended if the compound solidifies upon refrigeration.

-

Instrument: Differential Scanning Calorimeter (DSC).

-

Sample: 2–5 mg in a hermetically sealed aluminum pan.

-

Cycle:

-

Cool to -50°C (equilibrate).

-

Ramp 10°C/min to 100°C.

-

-

Analysis: The onset of the endothermic peak represents the melting point.

Decision Tree: Purification & Handling

The physicochemical properties dictate the purification strategy. Use the following logic flow to determine the optimal isolation method.

Caption: Purification decision tree based on phase state. Vacuum distillation is preferred for the liquid phase to avoid thermal decomposition.

Synthesis & Thermodynamic Implications

-

Reaction Monitoring: Due to the predicted boiling point (~200°C), this compound will not be volatile on standard LC-MS rotary evaporation cycles (40°C), making it safe to concentrate without significant loss.

-

GC-MS Analysis: A standard non-polar column (HP-5 or DB-5) is suitable. Expect elution after 1,3-dimethylpyrazole but before heavier bi-aryl coupling products.

-

Storage: As a low-melting solid/liquid, it should be stored at 2–8°C under Argon to prevent hydrolysis of the chloro-substituent over long periods.

References

-

BLDpharm. (2024). Product Analysis: this compound (CAS 228862-16-6).[2] Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 17835480, 3-chloro-1,5-dimethyl-1h-pyrazole (Analog). Retrieved from

-

ChemicalBook. (2024).[4] 3-Chloro-1H-pyrazole Properties and Synthesis. Retrieved from

-

Sigma-Aldrich. (2024). Safety Data Sheet: 4-Chloro-3,5-dimethyl-1H-pyrazole. Retrieved from

-

BenchChem. (2025). Synthesis of 3-Chloro-1H-pyrazole from 3-Aminopyrazole: A Technical Guide. Retrieved from

Sources

- 1. 3-bromo-1,4-dimethyl-1H-pyrazole | C5H7BrN2 | CID 21766261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 228862-16-6|this compound|BLD Pharm [bldpharm.com]

- 3. CAS#:130525-58-5 | Methyl 5-acetamido-7,8,9-O-triacetyl-2,6-anhydro-4-azido-3,4,5-trideoxy-D-glycero-D-galacto-non-2-enonate | Chemsrc [chemsrc.com]

- 4. chembk.com [chembk.com]

Methodological & Application

Scalable synthesis of 3-Chloro-1,4-dimethyl-1H-pyrazole from methylhydrazine

This Application Note details the scalable synthesis of 3-Chloro-1,4-dimethyl-1H-pyrazole , a critical scaffold in the development of succinate dehydrogenase inhibitor (SDHI) fungicides and kinase-targeting pharmaceuticals.

The protocol addresses the primary challenge of regioselectivity inherent in the reaction of methylhydrazine with non-symmetrical 1,3-dicarbonyl equivalents. While direct condensation often favors the thermodynamically stable 5-hydroxy isomer (leading to 5-chloro), this guide prioritizes a route that maximizes the yield of the 3-hydroxy precursor (the obligate intermediate for the 3-chloro target) or effectively separates the isomers prior to chlorination.

Abstract & Strategic Overview

The synthesis of this compound from methylhydrazine presents a classic problem in heterocyclic chemistry: regiochemical control . The reaction of methylhydrazine with ethyl 2-formylpropionate (or its equivalents) typically yields a mixture of the desired 1,4-dimethyl-1H-pyrazol-3-ol (3-hydroxy) and the undesired 1,4-dimethyl-1H-pyrazol-5-ol (5-hydroxy).

To ensure scalability and high purity, this protocol utilizes a "Reverse Addition" Cyclization Strategy followed by Deoxychlorination . By controlling the pH and order of addition during the cyclization event, we can influence the nucleophilic attack of the hydrazine nitrogens, optimizing for the 3-hydroxy tautomer. The final chlorination is achieved using Phosphorus Oxychloride (

Key Reaction Pathway[1]

-

Precursor Assembly: Claisen condensation of ethyl propionate and ethyl formate to generate Ethyl 2-formylpropionate (Sodium Salt) .

-

Regioselective Cyclization: Reaction with Methylhydrazine under controlled conditions to form 1,4-dimethyl-1H-pyrazol-3-ol .

-

Chlorination: Conversion of the hydroxyl group to chloride using

.

Retrosynthetic Analysis & Mechanism

The regioselectivity is dictated by the relative nucleophilicity of the methylhydrazine nitrogens (

-

(

-

(

-

Aldehyde (C1 of precursor): Highly electrophilic (Fast kinetics).

-

Ester (C3 of precursor): Less electrophilic (Slow kinetics).

The Challenge:

Standard mixing leads to

The Solution:

To obtain the 3-hydroxy isomer, the

Caption: Retrosynthetic logic flow from the target chloride back to the methylhydrazine starting material.

Experimental Protocol

Phase 1: Synthesis of Ethyl 2-formylpropionate (Sodium Salt)

Note: This intermediate is unstable as a free aldehyde and is best handled as the enolate salt.

Reagents:

-

Ethyl Propionate (1.0 equiv)

-

Ethyl Formate (1.2 equiv)

-

Sodium Ethoxide (1.1 equiv, 21% wt in Ethanol)

-

MTBE (Methyl tert-butyl ether) as solvent

Procedure:

-

Charge a jacketed reactor with Sodium Ethoxide solution and MTBE . Cool to 0°C.[1][2]

-

Mix Ethyl Propionate and Ethyl Formate in a separate vessel.

-

Add the ester mixture dropwise to the base over 2 hours, maintaining internal temperature < 5°C. Caution: Exothermic.

-

Allow the mixture to warm to room temperature (20-25°C) and stir for 12 hours. A thick slurry of the sodium enolate will form.

-

Checkpoint: Analyze an aliquot by 1H-NMR (in

) to confirm disappearance of ethyl propionate. -

Use the slurry directly in the next step (do not isolate the free aldehyde to prevent polymerization).

Phase 2: Cyclization with Methylhydrazine

Safety: Methylhydrazine is toxic and a suspected carcinogen. Handle in a closed system.

Reagents:

-

Sodium Enolate Slurry (from Phase 1)

-

Methylhydrazine (1.05 equiv)

-

Acetic Acid (to adjust pH)

-

Ethanol (solvent)[3]

Procedure:

-

Cool the enolate slurry to -10°C.

-

Dilute with Ethanol (3 volumes relative to propionate).

-

Add Methylhydrazine dropwise over 1 hour, maintaining temperature < 0°C.

-

After addition, stir at 0°C for 2 hours.

-

Slowly add Acetic Acid to neutralize the mixture to pH 7-8.

-

Heat the mixture to reflux (78°C) for 6 hours to drive the cyclization (amide bond formation).

-

Workup & Isomer Separation:

-

Concentrate the reaction mixture under vacuum to remove ethanol.

-

Resuspend the residue in Water .

-

The 1,4-dimethyl-1H-pyrazol-5-ol (undesired) is typically more soluble in water/base or precipitates differently than the 3-ol.

-

Purification: Acidify the aqueous solution to pH 4. The 1,4-dimethyl-1H-pyrazol-3-ol (Desired) often precipitates or can be extracted with Dichloromethane (DCM) more efficiently than the 5-isomer.

-

Note: If a mixture is obtained, recrystallization from Isopropanol is effective for enriching the 3-hydroxy isomer.

-

Yield Target: 40-50% (after isolation of correct isomer).

-

Phase 3: Chlorination (Deoxychlorination)

Reagents:

-

1,4-Dimethyl-1H-pyrazol-3-ol (Dry solid)

-

Phosphorus Oxychloride (

, 3.0 equiv) -

N,N-Dimethylaniline (0.1 equiv, Catalyst/Base)

Procedure:

-

Charge 1,4-Dimethyl-1H-pyrazol-3-ol into a reactor equipped with a scrubber (for HCl gas).

-

Add

carefully. -

Add N,N-Dimethylaniline .

-

Heat the mixture to reflux (105°C) for 4-6 hours.

-

Monitoring: HPLC should show complete consumption of the starting material.

-

-

Quench (Critical Safety Step):

-

Cool the reaction mass to 25°C.

-

Slowly pour the reaction mass into Ice Water (5 volumes) with vigorous stirring. Exotherm is extreme. Maintain temperature < 30°C.[4]

-

-

Extraction:

-

Neutralize the aqueous quench mixture with NaOH (20%) to pH 7-8.

-

Extract with DCM (3 x 3 vol).

-

Wash combined organics with Brine.[1]

-

Dry over

and concentrate.

-

-

Final Purification: Vacuum distillation (bp ~80-90°C at 5 mmHg) yields pure This compound as a colorless to pale yellow oil.

Process Data & Specifications

| Parameter | Specification | Notes |

| Appearance | Pale yellow oil / Low melting solid | - |

| Purity (HPLC) | > 98.0% | Area % |

| Isomer Content | < 0.5% (5-Chloro isomer) | Critical for biological activity |

| Water Content | < 0.1% | Karl Fischer |

| Overall Yield | 35 - 45% | From Ethyl Propionate |

Reaction Workflow Diagram (DOT)

Caption: Step-by-step experimental workflow from raw materials to purified 3-chloro product.

Safety & Handling

-

Methylhydrazine: Highly toxic, volatile, and potentially explosive. Use only in a well-ventilated fume hood with a dedicated waste stream. Avoid contact with oxidizers.

-

Phosphorus Oxychloride (

): Reacts violently with water to release HCl and Phosphoric acid. Quench procedures must be performed slowly at low temperatures. -

Isomer Toxicity: Pyrazoles can exhibit neurotoxicity; handle all intermediates with full PPE (gloves, goggles, respirator).

References

-

Synthesis of 1,4-disubstituted pyrazoles. European Patent EP0526281A1. Google Patents. Link

-

Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine. US Patent 9,522,900. Google Patents. Link

-

Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry. Link

-

Synthesis of 3-Chloro-1H-pyrazole from 3-Aminopyrazole: A Technical Guide. BenchChem Application Note. Link

- Regioselectivity in the reaction of methylhydrazine with 1,3-dicarbonyl compounds.Heterocycles. (General reference for regioselectivity principles).

Sources

Optimizing Pd-Catalyzed C-C and C-N Bond Formations with 3-Chloro-1,4-dimethyl-1H-pyrazole

Topic: Palladium-catalyzed cross-coupling reactions using 3-Chloro-1,4-dimethyl-1H-pyrazole Content Type: Detailed Application Notes and Protocols

Introduction: The Substrate Challenge

In the landscape of kinase inhibitor development, the pyrazole scaffold is ubiquitous. However, This compound presents a distinct set of synthetic challenges compared to its 4-halo or 5-halo analogs.

-

Electronic Deactivation: The pyrazole ring is electron-rich. The C3 position, while adjacent to the N2 nitrogen, is electronically deactivated toward Oxidative Addition (OA) , the rate-limiting step in Palladium catalysis for aryl chlorides. Unlike electron-deficient pyridines, this substrate resists Pd(0) insertion.

-

Steric & Coordination Factors: While the N1-methyl group prevents the classic "N-H poisoning" of the catalyst, the N2 nitrogen retains a lone pair capable of coordinating to Palladium, potentially arresting the catalytic cycle by forming stable, non-reactive Pd(II) species (catalyst sequestration).

This guide provides high-fidelity protocols to overcome these barriers, utilizing Buchwald Precatalysts to ensure rapid, irreversible oxidative addition.

Mechanistic Insight: The "Jump-Start" Strategy

To couple this specific chloride, one cannot rely on traditional Pd(PPh₃)₄ or in situ mixing of Pd(OAc)₂ and ligands. The activation energy for the C-Cl bond at the 3-position is too high.

The Solution: Use Palladacycle Precatalysts (e.g., XPhos Pd G4) .

-

Why? These precatalysts release the active mono-ligated Pd(0) species immediately upon exposure to base, bypassing the induction period and ensuring a high concentration of the active catalyst to drive the difficult oxidative addition.

Visualization: The Critical Path (Graphviz)

The following diagram illustrates the specific catalytic cycle, highlighting the "Danger Zone" where the reaction typically fails for this substrate.

Caption: Figure 1. Catalytic cycle emphasizing the rate-limiting oxidative addition and the risk of N2-coordination trap.

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Objective: Coupling this compound with Aryl/Heteroaryl Boronic Acids.

Experimental Rationale

-

Ligand: XPhos is mandatory here. Its bulk prevents the formation of inactive dimeric Pd species and facilitates oxidative addition into the hindered/deactivated chloride.

-

Base: K₃PO₄ is preferred over carbonates. It provides sufficient basicity to activate the boronic acid without causing hydrolytic decomposition of the pyrazole ring.

-

Solvent: 1,4-Dioxane/Water (4:1) . The water is critical for dissolving the inorganic base and facilitating the transmetallation step.

Step-by-Step Methodology

-

Preparation:

-

Equip a 20 mL reaction vial with a magnetic stir bar and a Teflon-lined septum cap.

-

Crucial: If using a glovebox, weigh reagents inside. If on a benchtop, ensure the vial is purged with Argon/Nitrogen before adding the catalyst.

-

-

Reagent Loading:

-

Add This compound (1.0 equiv, e.g., 130 mg, 1.0 mmol).

-

Add Aryl Boronic Acid (1.5 equiv). Note: Use excess because heteroaryl boronic acids often suffer from protodeboronation.

-

Add XPhos Pd G4 (2.0 - 4.0 mol%). Start with 2%; increase to 4% if conversion <50% after 2 hours.

-

Add K₃PO₄ (3.0 equiv, finely ground).

-

-

Solvent Addition & Degassing:

-

Add 1,4-Dioxane (4.0 mL) and Degassed Water (1.0 mL).

-

Technique: Sparge the solvent mixture with Argon for 10 minutes prior to addition. Oxygen is the enemy of the active Pd(0)-XPhos species.

-

-

Reaction:

-

Seal the vial.

-

Heat to 100 °C for 4–12 hours.

-

Monitoring: Check LCMS at 2 hours. Look for the consumption of the chloride (M+H = 131/133).

-

-

Work-up:

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Amination of this compound with primary or secondary amines.

Experimental Rationale

-

Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines). These ligands are specifically engineered to prevent β-hydride elimination and promote reductive elimination in electron-rich systems.

-

Base: NaOtBu (Sodium tert-butoxide).[3] A strong, soluble base is required to deprotonate the amine-Pd complex.

-

Precatalyst: BrettPhos Pd G4 or RuPhos Pd G4 .

Step-by-Step Methodology

-

Preparation (Strictly Anhydrous):

-

Flame-dry a Schlenk tube or use a glovebox. Moisture kills the base (NaOtBu) and inhibits the reaction.

-

-

Reagent Loading:

-

Add This compound (1.0 equiv).

-

Add Amine (1.2 equiv).

-

Add NaOtBu (1.4 equiv).

-

Add Precatalyst (2.0 mol%).[5]

-

-

Solvent:

-

Add anhydrous Toluene or t-Amyl Alcohol (0.2 M concentration).

-

Note: t-Amyl alcohol often gives higher yields for difficult substrates due to higher solubility of the Pd-complexes.

-

-

Reaction:

-

Stir at 100–110 °C for 12–16 hours.

-

Self-Validation Check: If the reaction turns black immediately, your catalyst may have decomposed (oxygen leak). It should remain a dark tea/orange color during the active phase.

-

Data Summary & Comparison

| Parameter | Suzuki-Miyaura (C-C) | Buchwald-Hartwig (C-N) |

| Primary Challenge | Protodeboronation of partner | Catalyst Poisoning by Amine |

| Preferred Ligand | XPhos | BrettPhos (1°), RuPhos (2°) |

| Catalyst Source | XPhos Pd G4 | BrettPhos/RuPhos Pd G4 |

| Base | K₃PO₄ (Weak, Hydrated) | NaOtBu (Strong, Anhydrous) |

| Solvent System | Dioxane/H₂O (4:1) | Toluene or t-Amyl Alcohol |

| Temp | 80–100 °C | 100–110 °C |

| Typical Yield | 75–95% | 60–85% |

Troubleshooting: The Self-Validating System

Use this logic flow to diagnose failures. Do not guess; use the data.

Scenario 1: 0% Conversion of Starting Material.

-

Diagnosis: Oxidative Addition failed.

-

Fix: The catalyst never activated or was killed by O₂.

-

Switch to G4 Precatalyst if using in situ generation.

-

Re-dry solvents.

-

Increase temp to 120 °C (use microwave).

-

Scenario 2: Starting Material consumed, but "De-chlorinated" Pyrazole formed.

-

Diagnosis:

-Hydride Elimination or Protodehalogenation. -

Fix: This usually happens in Buchwald reactions with alcohols present.

-

Switch solvent to Toluene.

-

Increase the bulk of the ligand (Switch RuPhos → BrettPhos).

-

Scenario 3: Homocoupling of Boronic Acid (Suzuki).

-

Diagnosis: Oxidative addition is too slow compared to the transmetallation of the boronic acid to itself.

-

Fix: Slow addition of the Boronic Acid (syringe pump) or increase Catalyst loading to 5 mol%.

Decision Logic for Ligand Selection (Graphviz)

Caption: Figure 2. Decision tree for selecting the optimal Buchwald ligand based on reaction type and amine class.

References

-

Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd G3 and G4 Precatalysts." Chemical Science. Link

-

Billingsley, K., & Buchwald, S. L. (2007). "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[6] Journal of the American Chemical Society.[1] Link

-

Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl Phosphine Ligands in Palladium-Catalyzed Amination: A User's Guide." Chemical Science. Link

-

Kudo, N., et al. (2011). "Efficient Suzuki-Miyaura Coupling of 3-Chloropyrazoles." Chemical and Pharmaceutical Bulletin. Link

Sources

- 1. Verification Required - Princeton University Library [oar.princeton.edu]

- 2. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]

- 3. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

Procedure for nucleophilic aromatic substitution on 3-Chloro-1,4-dimethyl-1H-pyrazole

Technical Application Note: Overcoming Electronic Deactivation in of 3-Chloro-1,4-dimethyl-1H-pyrazole

Executive Summary

This application note details the protocols for effecting Nucleophilic Aromatic Substitution (

Standard

-

Microwave-Assisted Thermal Activation: To access transition states energetic enough for Meisenheimer complex formation.

-

Nucleophile Activation: Utilization of deprotonated amines (via LiHMDS) or highly nucleophilic thiolates.

Target Audience: Medicinal Chemists and Process Engineers encountering deactivated heteroaryl chlorides.

Mechanistic Analysis & Challenge

The Deactivation Problem

The this compound system is electronically hostile to nucleophilic attack. Unlike pyridines or pyrimidines where ring nitrogen atoms withdraw electron density (

-

N1-Methyl: Inductive donation (

) increases ring electron density. -

C4-Methyl: Hyperconjugative and inductive donation (

) further shields the C3-Cl bond. -

Result: The C3 carbon is not sufficiently electrophilic for standard nucleophilic attack.[1]

Visualizing the Electronic Barrier

The following diagram illustrates the resonance contributions that oppose nucleophilic attack at C3.